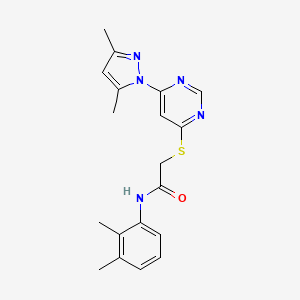

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-12-6-5-7-16(15(12)4)22-18(25)10-26-19-9-17(20-11-21-19)24-14(3)8-13(2)23-24/h5-9,11H,10H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEFWTJDVSCYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.44 g/mol. The structure comprises a thioether linkage between a pyrimidine derivative and an acetamide moiety, which is crucial for its biological activity.

Synthesis

The synthesis typically involves multiple steps:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and β-diketones.

- Pyrimidine Core Construction : Amination reactions with halogenated pyrimidines are used.

- Coupling Reactions : The final product is formed by coupling the pyrazole and pyrimidine cores with the acetamide moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with modifications on the pyrimidine ring showed promising results against various cancer cell lines, including breast and lung cancers. The IC50 values for these compounds often ranged from 27.6 µM to over 50 µM depending on the substituents present on the aromatic rings .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as low as 31.25 µg/mL for certain analogues, indicating strong antibacterial potential .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. It was found to inhibit the human adenosine A1 receptor with a Ki value of 150 nM, suggesting its potential as a neuroprotective agent . This receptor is crucial in mediating various neurological functions, making it a target for drugs aimed at treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance anticancer activity.

- Ring Modifications : Alterations in the pyrazole and pyrimidine rings significantly affect biological activity, indicating that specific functional groups are essential for optimal interaction with biological targets .

Case Studies

- Anticancer Evaluation : A study involving various derivatives of the compound showed that those with halogen substitutions exhibited enhanced cytotoxicity against MDA-MB-231 cells (IC50 = 27.6 μM). This suggests that strategic modifications can lead to more potent anticancer agents .

- Antibacterial Studies : In a comparative analysis of thiazole-linked compounds, several derivatives demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin . This highlights the potential of such compounds in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Acetamide Derivatives

Table 1: Key Structural and Functional Comparisons

Key Findings:

The hydroxyl group in 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide introduces hydrogen-bonding capability, which may improve solubility compared to the hydrophobic dimethyl substituents in the target compound .

Substituent Effects: The 3,5-dimethylpyrazole group in the target compound adds steric hindrance, likely reducing rotational freedom and affecting binding pocket interactions in biological targets. This contrasts with the smaller chloro group in alachlor, which facilitates herbicidal activity through electrophilic reactivity .

Functional and Crystallographic Insights

- Crystallographic Data: While specific data for the target compound is unavailable, the Cambridge Structural Database (CSD) highlights that pyrimidine-thioacetamide derivatives often exhibit monoclinic or triclinic crystal systems, with packing influenced by van der Waals interactions due to bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.